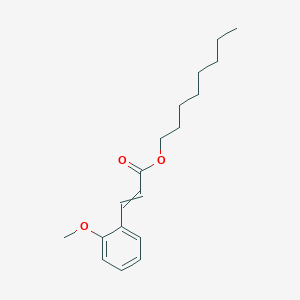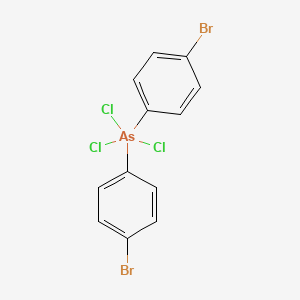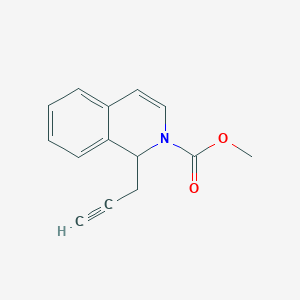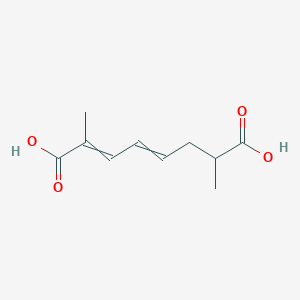![molecular formula C8H11LiO2 B14304771 Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide CAS No. 122762-79-2](/img/structure/B14304771.png)
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 6,6-dimethyl-4,8-dioxaspiro[25]oct-1-en-1-ide is a chemical compound with the molecular formula C8H11LiO2 It is known for its unique spiro structure, which includes a lithium ion coordinated to a dioxaspiro ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide typically involves the reaction of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene with a lithium reagent. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the spiro compound, followed by the addition of lithium ions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
科学研究应用
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce spiro structures into complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide involves its interaction with molecular targets through its lithium ion and spiro structure. The lithium ion can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. The spiro structure provides steric hindrance, influencing the compound’s reactivity and selectivity .
相似化合物的比较
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: The parent compound without the lithium ion.
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: A related compound with a different functional group.
4,8-Dioxaspiro[2.5]oct-1-ene: A simpler spiro compound without the methyl groups
Uniqueness
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide is unique due to its lithium coordination, which imparts distinct chemical properties and reactivity. The presence of the lithium ion enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts .
属性
CAS 编号 |
122762-79-2 |
|---|---|
分子式 |
C8H11LiO2 |
分子量 |
146.1 g/mol |
InChI |
InChI=1S/C8H11O2.Li/c1-7(2)5-9-8(3-4-8)10-6-7;/h3H,5-6H2,1-2H3;/q-1;+1 |
InChI 键 |
HWEKIHBGDXLHKH-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1(COC2(C=[C-]2)OC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
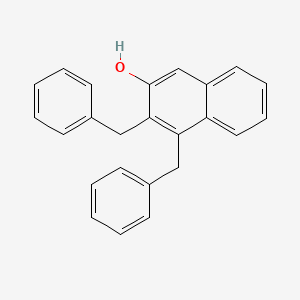
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)



![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
